![molecular formula C14H26O2Si B14146658 Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane CAS No. 88780-26-1](/img/structure/B14146658.png)
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane is a chemical compound with the molecular formula C16H28O2Si. It is a derivative of cyclohexa-1,4-diene, featuring a triethylsilyl group and a methoxy-methyl substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane typically involves the reaction of 2-methoxy-5-methylcyclohexa-1,4-diene with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane involves its ability to undergo various chemical transformations. The triethylsilyl group can act as a protecting group for hydroxyl functionalities, while the methoxy-methyl substitution can participate in nucleophilic or electrophilic reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilyl chloride: A precursor in the synthesis of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane.
Methoxycyclohexane: Shares the methoxy group but lacks the silyl substitution.
Methylcyclohexane: Similar structure but without the methoxy and silyl groups.
Uniqueness
This compound is unique due to its combination of a triethylsilyl group and a methoxy-methyl substitution on a cyclohexa-1,4-diene framework. This unique structure imparts specific reactivity and stability characteristics that are valuable in various chemical and industrial applications .
Propiedades
Número CAS |
88780-26-1 |
|---|---|
Fórmula molecular |
C14H26O2Si |
Peso molecular |
254.44 g/mol |
Nombre IUPAC |
triethyl-(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxysilane |
InChI |
InChI=1S/C14H26O2Si/c1-6-17(7-2,8-3)16-14-11-12(4)9-10-13(14)15-5/h9H,6-8,10-11H2,1-5H3 |
Clave InChI |
KPXVCWRLHGNHJQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC1=C(CC=C(C1)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


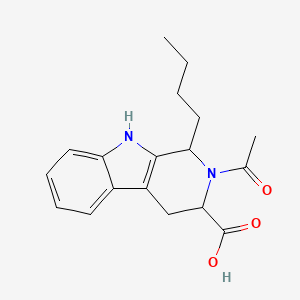
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)
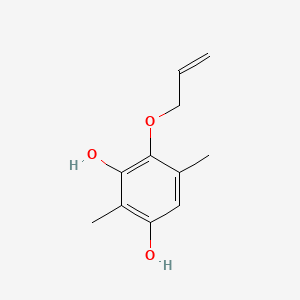
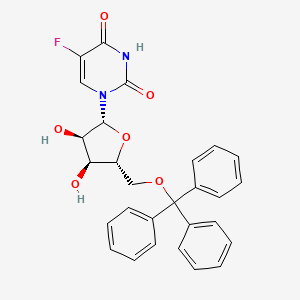

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxy-N-(prop-2-en-1-yl)benzamide](/img/structure/B14146615.png)
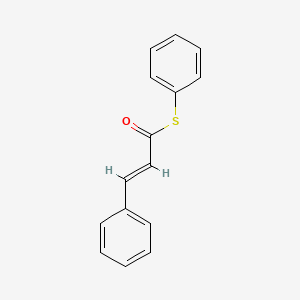
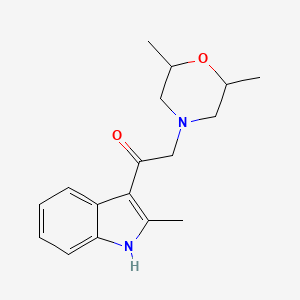
![6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione](/img/structure/B14146637.png)
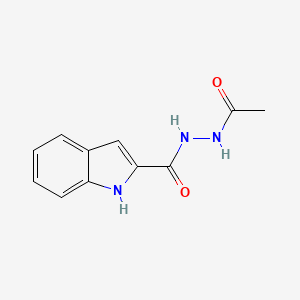
![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
